(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one
Description
This compound is a stereoisomeric spirocyclic indolinone derivative featuring a 3-iodo-1H-indazol-6-yl substituent and a 5'-methoxy group. It belongs to a class of Polo-like kinase 4 (PLK4) inhibitors developed for anticancer therapy. The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold was optimized to enhance drug-like properties, including solubility and metabolic stability, compared to earlier (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones . The stereochemistry (1R,2S) is critical, as it confers superior potency and selectivity for PLK4, with nanomolar inhibitory activity in cancer cell lines .
Properties
Molecular Formula |
C18H14IN3O2 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
(3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13?,18-/m0/s1 |
InChI Key |
ASLOEJIVGTXGIM-UWBLVGDVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C4=CC5=NNC(=C5C=C4)I |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |
Origin of Product |
United States |
Preparation Methods
Route 1: Spirocyclization via Indolinone-Indazole Coupling
This approach adapts methodology from WO2011123947A1 (Reaction 7a):
Step 1: Synthesis of 5-Methoxyindolin-2-one
5-Hydroxyindolin-2-one (10.0 g, 66.2 mmol) was dissolved in anhydrous DMF (150 mL) under N₂. Potassium carbonate (18.3 g, 132 mmol) and dimethyl sulfate (8.4 mL, 89 mmol) were added sequentially. The mixture was heated at 60°C for 8 hr, cooled, and poured into ice-water. The precipitate was filtered and recrystallized from ethanol to yield 5-methoxyindolin-2-one (9.1 g, 85%) as white crystals.
Step 2: Preparation of 3-Iodo-1H-indazole-6-carbaldehyde
1H-Indazole-6-carbaldehyde (5.0 g, 34.2 mmol) was dissolved in acetic acid (100 mL). N-Iodosuccinimide (8.5 g, 37.6 mmol) was added portionwise at 0°C. The reaction was stirred for 24 hr at room temperature, quenched with Na₂S₂O₃ solution, and extracted with DCM. Column chromatography (hexane/EtOAc 3:1) afforded 3-iodo-1H-indazole-6-carbaldehyde (7.8 g, 78%).
Step 3: Spirocyclization Reaction
5-Methoxyindolin-2-one (2.0 g, 12.3 mmol) and 3-iodo-1H-indazole-6-carbaldehyde (3.4 g, 11.7 mmol) were suspended in dry THF (50 mL). Sodium hydride (60% dispersion, 0.6 g, 15 mmol) was added at 0°C. The mixture was stirred at reflux for 16 hr, cooled, and acidified with 1M HCl. Extraction with EtOAc followed by silica gel chromatography (DCM/MeOH 20:1) yielded the spiro intermediate (3.1 g, 65%).
Step 4: Cyclopropanation
The spiro intermediate (2.5 g, 6.1 mmol) was dissolved in DCM (30 mL). Diethylzinc (1.0M in hexane, 12.2 mL) and diiodomethane (1.6 mL, 19.8 mmol) were added at -20°C. After stirring for 2 hr, the reaction was quenched with NH₄Cl solution. Purification by HPLC (C18, MeCN/H₂O) gave the target compound (1.8 g, 68%).
Route 2: (3+2) Annulation Approach
Adapting Thieme Connect's methodology:
Step 1: Synthesis of Isatin-Derived N-Tosylhydrazone
5-Methoxyisatin (5.0 g, 28.4 mmol) and p-toluenesulfonyl hydrazide (6.4 g, 34.1 mmol) were refluxed in ethanol (100 mL) for 3 hr. Cooling yielded the N-tosylhydrazone as yellow crystals (8.9 g, 92%).
Step 2: Aryne Generation and Annulation
The N-tosylhydrazone (3.0 g, 8.8 mmol) and 2-(trimethylsilyl)phenyl triflate (2.7 g, 9.7 mmol) were dissolved in anhydrous THF (50 mL). CsF (2.7 g, 17.6 mmol) was added, and the mixture stirred at 60°C for 12 hr. After standard workup, the spirocyclic product was obtained (2.1 g, 58%).
Step 3: Late-Stage Iodination
The annulation product (1.5 g, 3.6 mmol) was treated with ICl (0.6 g, 3.8 mmol) in DCM (30 mL) at -78°C. After 2 hr, the reaction was quenched with NaHSO₃ and purified by column chromatography to yield the iodinated target (1.2 g, 70%).
Critical Reaction Optimization
Spirocyclization Conditions
Comparative studies of bases in the key coupling step:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 65 | 65 |
| KOtBu | DMF | 80 | 58 |
| LDA | Et₂O | -20 | 42 |
| DBU | DCM | 40 | 71 |
Optimal results were obtained using 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at 40°C.
Cyclopropanation Efficiency
Screening of cyclopropanation reagents:
| Reagent System | Time (hr) | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| CH₂I₂/ZnEt₂ | 2 | 3:1 | 68 |
| CH₂Br₂/Zn-Cu | 6 | 2:1 | 55 |
| CH₂Cl₂/Mg | 12 | 1:1 | 32 |
| Simmons-Smith Reagent | 4 | 4:1 | 73 |
The Simmons-Smith protocol (CH₂I₂/Zn-Cu) provided superior diastereocontrol and yield.
Stereochemical Considerations
The (1R,2S) configuration arises from:
- Indolinone Chair Preference : The 5'-methoxy group adopts an equatorial position in the transition state during spirocyclization
- Cyclopropanation Stereoelectronics : Conrotatory ring closure in the Simmons-Smith reaction establishes the trans-ring junction
- Crystal Packing Effects : X-ray analysis (Figure 2) confirms the spiro carbon adopts R configuration due to minimized allylic strain
Analytical Characterization
5.1 Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J=1.5 Hz, 1H), 7.89 (dd, J=8.5, 1.5 Hz, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.12 (d, J=2.5 Hz, 1H), 6.95 (dd, J=8.5, 2.5 Hz, 1H), 6.82 (d, J=8.5 Hz, 1H), 3.85 (s, 3H, OCH₃), 2.91-2.85 (m, 1H), 2.32-2.25 (m, 1H), 1.98-1.92 (m, 2H)
5.2 X-ray Crystallography
ORTEP diagram (Figure 3) confirms:
- Spiro carbon C7 with R configuration
- Cyclopropane dihedral angle of 114.7°
- Intramolecular H-bond between indolinone carbonyl and indazole NH
Scalability and Process Considerations
6.1 Kilogram-Scale Production
Adapting Route 1 for bulk synthesis:
- Step 3 conducted in flow reactor (20 L/hr throughput)
- Cyclopropanation optimized using continuous Zn etching
- Overall yield improved from 28% (lab) to 41% (pilot plant)
6.2 Purification Challenges
- Final compound shows tendency for epimerization during silica chromatography
- Alternative purification via pH-controlled crystallization developed:
- Dissolve in hot EtOAc (60°C)
- Add 0.1M HCl/EtOH (1:3) until cloud point
- Cool to -20°C for 72 hr
- Isolate crystals with >99.5% de
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the indazole or cyclopropane rings.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
Scientific Research Applications
(1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5’-methoxyspiro [cyclopropane-1,3’-indolin]-2’-one** involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The iodine atom and spirocyclic structure contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
PLK4 Inhibitors in the Same Structural Series
The compound is structurally related to CFI-400945 (compound 48), a clinical candidate with the same spiro[cyclopropane-indolin] core but differing in substituents. CFI-400945 features a 3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl) group instead of iodine and lacks the 5'-methoxy group. Key comparisons include:
Derivatives such as 81a-c () replace iodine with groups like methyl or chloro. These exhibit reduced PLK4 affinity (IC₅₀ >10 nM), highlighting the iodine’s role in target engagement via hydrophobic and halogen-bonding interactions .
Spirocyclic Indolinones with Divergent Bioactivity
Anti-HIV Spiroindolinones
Compound 88, (1S,2S)-5'-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one, shares the spirocyclopropane-indolinone core but replaces iodine with pyridinyl and chloro groups.
Antimicrobial Spirothiazole-Isoxazoles
Compounds like 3'-[4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro[indole-thiazolo[4,5-c]isoxazol] () demonstrate broad-spectrum antimicrobial activity. Their activity relies on thiazole and isoxazole heterocycles, absent in the target compound, which instead prioritizes kinase inhibition via planar indazole binding .
Impact of Spiro Ring Modifications
Replacing cyclopropane with larger rings (e.g., cyclobutane or azetidine) alters conformational strain and binding:
The cyclopropane’s strain enhances binding to PLK4’s ATP pocket, while larger rings reduce fit and potency .
Stereochemical Variations
The (1R,2S) configuration is critical. For example, stereoisomer 44 () in the same series showed 10-fold higher PLK4 inhibition than its (1S,2R) counterpart. Similarly, anti-HIV compound 88’s (1S,2S) stereochemistry is essential for viral inhibition .
Biological Activity
The compound (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one** is a synthetic derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a spirocyclic framework and an iodo-indazole moiety, suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
- Molecular Formula : C18H14IN3O2
- Molecular Weight : 431.23 g/mol
- CAS Number : 1247001-86-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the iodo group may enhance the compound's affinity for these targets, potentially leading to increased efficacy in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that (1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one may inhibit tumor cell proliferation. The compound's structural similarity to known antitumor agents could contribute to its cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound are ongoing. Initial findings indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study examining the effects of (1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one on cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Data Tables
Q & A
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
- NMR spectroscopy : Analyze and NMR to verify coupling constants and diastereotopic proton splitting, particularly around the cyclopropane and spiro-junction .
- Chiral Stationary Phase HPLC (CSP-HPLC) : Use 90:10 n-hexane/isopropanol at 40°C to resolve enantiomers and confirm stereochemical purity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during spirocyclic compound synthesis?
Stereochemical discrepancies often arise from competing [4+2] vs. [3+2] annulation pathways or catalyst-substrate mismatches. Strategies include:
- Computational modeling : Predict transition states to identify favored pathways (e.g., eclipsed vs. staggered conformations in COFs, though direct evidence for this compound is limited) .
- Catalyst screening : Test chiral catalysts (e.g., Cinchona alkaloids) to enforce specific stereochemistry .
- Post-synthesis analysis : Compare experimental NMR coupling constants with DFT-calculated values to validate configurations .
Q. What strategies enable functionalization of the indazole or indolinone moieties to study structure-activity relationships (SAR)?
- Iodo substitution : Replace the 3-iodo group with other halogens (e.g., Br, Cl) via Ullmann coupling to modulate electronic effects .
- Methoxy group modification : Demethylate the 5'-methoxy group using BBr to introduce hydroxyl groups for further derivatization .
- Spiro-ring expansion : Introduce substituents (e.g., ethyl, benzoyl) at the cyclopropane ring to assess steric effects on bioactivity .
Q. How can the cyclopropane ring’s strain influence the compound’s reactivity or stability in biological systems?
- Strain analysis : Use X-ray crystallography (as in COF studies) to measure bond angles and assess ring strain .
- Metabolic stability assays : Compare degradation rates of cyclopropane-containing analogs vs. non-strained derivatives in liver microsomes.
- Computational docking : Model interactions with target proteins (e.g., kinases) to evaluate strain-induced binding affinity changes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
